2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine

Medicinal Chemistry Cross-Coupling Regioselective Synthesis

2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine (CAS 1171919-88-2) is a heterocyclic building block incorporating a pyridine core with methoxy groups at the 2- and 3-positions and a trimethylsilyl (TMS)-protected ethynyl group at the 5-position. It is classified within the organosilicon reagents and halogenated-heterocycle intermediates space.

Molecular Formula C12H17NO2Si
Molecular Weight 235.35 g/mol
CAS No. 1171919-88-2
Cat. No. B1390481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine
CAS1171919-88-2
Molecular FormulaC12H17NO2Si
Molecular Weight235.35 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC(=C1)C#C[Si](C)(C)C)OC
InChIInChI=1S/C12H17NO2Si/c1-14-11-8-10(6-7-16(3,4)5)9-13-12(11)15-2/h8-9H,1-5H3
InChIKeyKDNDGRWJNLKLHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine (CAS 1171919-88-2): Sourcing & Selection Guide for the TMS-Protected 5-Ethynylpyridine Building Block


2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine (CAS 1171919-88-2) is a heterocyclic building block incorporating a pyridine core with methoxy groups at the 2- and 3-positions and a trimethylsilyl (TMS)-protected ethynyl group at the 5-position . It is classified within the organosilicon reagents and halogenated-heterocycle intermediates space [1]. With a molecular formula of C₁₂H₁₇NO₂Si and a molecular weight of 235.35 g/mol, its predicted boiling point is approximately 279.6 °C, its predicted density is 1.02 g/cm³, and its predicted pKa is 3.74 . The compound is supplied as a solid and is recommended for long-term storage in a cool, dry place .

Why Generic Substitution Fails for 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine: Substitution-Pattern Sensitivity & TMS-Alkyne Stability


The 5-substituted 2,3-dimethoxy-TMS-ethynyl pyridine architecture cannot be freely interchanged with its regioisomers or deprotected analogs without altering reaction outcomes. The 5-position of the pyridine ring places the alkyne unit in conjugation with the nitrogen lone pair, which is distinct from the 6-substituted regioisomer (CAS 1171919-83-7) where the ethynyl group is adjacent to the 2-methoxy substituent . This positional difference results in different electronic environments, impacting cross-coupling reactivity and downstream product regiochemistry. Furthermore, the TMS protecting group provides thermal and handling stability that the free terminal alkyne (5-ethynyl-2,3-dimethoxypyridine, CAS 1256818-53-7) lacks, which is prone to oxidative homocoupling (Glaser coupling) during storage and Sonogashira reactions . Removing the methoxy donors entirely, as in 3-((trimethylsilyl)ethynyl)pyridine (CAS 80673-00-3), drastically alters the electron density of the ring, changing both the reactivity and the physical properties (e.g., boiling point 229 °C and density 0.922 g/mL) and potentially reducing solubility in polar media .

Quantitative Differentiation Evidence for 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine (1171919-88-2)


Regioisomeric Purity & Substitution Accuracy: 5-Ethynyl vs. 6-Ethynyl Variant

The target compound bears the TMS-ethynyl group at the 5-position of the 2,3-dimethoxypyridine scaffold. The 6-regioisomer, 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (CAS 1171919-83-7), is the closest commercially available analog and is often mistaken as a direct substitute . Although both are available at 95% purity , the 5-substituted variant places the alkyne substituent para to the pyridine nitrogen, whereas the 6-substituted variant places it ortho to the 2-methoxy group. The para arrangement of the target compound avoids steric clash with the neighboring 2-methoxy group, which can slow or inhibit C-C bond formation at the alkyne terminus in cross-coupling reactions . A head-to-head comparison of the coupling efficiency of these two regioisomers with aryl halides shows that the 5-substituted scaffold provides a less hindered environment, potentially leading to higher yields in Sonogashira reactions, though quantitative yield data must be generated experimentally for each specific coupling partner .

Medicinal Chemistry Cross-Coupling Regioselective Synthesis

TMS Protection vs. Free Alkyne: Mitigating Glaser Homocoupling During Storage

The TMS group cap on the ethynyl moiety of the target compound prevents the Glaser homocoupling side reaction that plagues the free terminal alkyne analog, 5-Ethynyl-2,3-dimethoxypyridine (CAS 1256818-53-7) . The free alkyne is listed as 'Discontinued' by at least one major supplier, likely due to its instability during long-term storage . In contrast, the TMS-protected target compound is available from multiple vendors at 95-98% purity with specified long-term storage at cool, dry conditions . The TMS group can be selectively removed under mild basic conditions (e.g., K₂CO₃/MeOH) to reveal the terminal alkyne in situ, offering a stable 'masked' alkyne strategy that the free alkyne cannot provide [1]. This translates to a practical shelf-life advantage: the TMS-protected compound remains as a stable solid, whereas the free alkyne may oligomerize unless stored under inert atmosphere and refrigeration.

Alkyne Chemistry Chemical Stability Procurement

Electron-Donating Methoxy Effect: Enhanced Reactivity vs. Non-Methoxy Pyridine Analogs

The two methoxy groups at positions 2 and 3 activate the pyridine ring towards electrophilic aromatic substitution and enhance the electron density of the alkyne-π system compared to non-methoxy-substituted analogs such as 3-((trimethylsilyl)ethynyl)pyridine (CAS 80673-00-3) . The target compound exhibits a computed topological polar surface area (tPSA) of 31.4 Ų and three hydrogen bond acceptors (the nitrogen and two methoxy oxygens), compared to 12.9 Ų and a single H-bond acceptor for 3-((trimethylsilyl)ethynyl)pyridine [1][2]. The higher tPSA and additional H-bond acceptor sites indicate improved water solubility and potential for secondary interactions (e.g., with biological targets), which is a critical parameter for fragment-based drug design. Furthermore, the presence of the methoxy groups increases the predicted logP from 2.33 (target) vs. approximately 2.78 for 3-((trimethylsilyl)ethynyl)pyridine, indicating a slightly better balance between lipophilicity and hydrophilicity [3].

Electronic Effects Sonogashira Coupling Nucleophilic Aromatic Substitution

Solubility and Formulation Advantage: The Role of Pyridine Basicity

The target compound has a predicted pKa of 3.74 for the pyridine nitrogen , making it significantly more basic than pyridine itself (pKa ~5.2). This lower pKa means the compound will be protonated under mildly acidic conditions (e.g., pH < 3), facilitating aqueous solubility for salt formation or extraction workups, an advantage over non-basic analogs such as the TMS-phenyl equivalent where no protonation handle exists. The presence of the electron-donating methoxy groups contributes to this increased basicity compared to 3-((trimethylsilyl)ethynyl)pyridine, which has a predicted pKa near 4.5 [1]. The lower pKa of the target compound allows for selective protonation and phase transfer in the presence of less basic impurities or byproducts, a useful purification handle.

Solubility Formulation Salt Formation

Optimal Application Scenarios for 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine Based on Quantitative Evidence


Medicinal Chemistry: Fragment-Based Drug Discovery Requiring a Masked Alkyne Warhead

The compound serves as a stable, storable precursor for terminal alkyne fragments used in click chemistry (CuAAC) and covalent inhibitor design. The TMS group prevents premature Glaser coupling during storage and early-stage library synthesis, ensuring that the reactive alkyne can be unmasked quantitatively with K₂CO₃/MeOH immediately before the final coupling step [1]. This 'masked warhead' strategy is particularly valuable in fragment-based screening where multiple alkynes must be stored and handled without degradation.

Material Science: Synthesis of Conjugated Pyridine-Based Polymers and OLED Precursors

The 5-substituted 2,3-dimethoxypyridine core provides an electron-rich aromatic unit suitable for incorporation into donor-acceptor conjugated polymers. The TMS group enables controlled, stepwise Sonogashira polycondensation by preventing unwanted alkyne homocoupling, which would otherwise lead to polymer branching and gelation. The higher tPSA (31.4 Ų) compared to non-methoxy-substituted pyridines ensures sufficient solubility for solution processing [2]. The predicted pKa of 3.74 also allows for acid-doping strategies to tune the electronic properties of the resulting polymer .

Chemical Biology: Bioorthogonal Probe Synthesis Requiring Storable Alkyne Modules

In the construction of activity-based protein profiling (ABPP) probes, the TMS-protected alkyne building block can be stored for extended periods without degradation, then deprotected and conjugated to a fluorophore or biotin reporter via CuAAC under mild, biocompatible conditions [1]. The presence of the methoxy groups provides a spectroscopic handle (UV absorbance at ~270-290 nm) for tracking the intermediate through synthetic steps and for determining the final probe concentration, an advantage over non-methoxy-substituted analogs that lack strong UV chromophores.

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